4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Benzamide scaffold Structural analog Physicochemical property

This phenylsulfamoyl benzamide derivative introduces a unique 4-methoxypiperidine moiety, creating a significant structural departure from known NLRP3 inflammasome inhibitors and carbonic anhydrase inhibitors. It serves as an ideal starting point for focused library synthesis targeting bradykinin B1 receptor modulation or as a matched negative control once inactivity is experimentally confirmed. Ensure experimental reproducibility by selecting a structurally differentiated scaffold not commercially available from standard catalog providers. Contact us for custom synthesis quotes and bulk procurement options.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 2034611-28-2
Cat. No. B2523772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
CAS2034611-28-2
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H27N3O4S/c1-28-19-11-14-24(15-12-19)18-6-4-17(5-7-18)21(25)23-13-10-16-2-8-20(9-3-16)29(22,26)27/h2-9,19H,10-15H2,1H3,(H,23,25)(H2,22,26,27)
InChIKeyHIQFZNYYXOPMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 2034611-28-2): A Structurally Distinctive Phenylsulfamoyl Benzamide for Targeted Research Sourcing


4-(4-Methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 2034611-28-2) is a synthetic phenylsulfamoyl benzamide derivative featuring a 4-methoxypiperidine ring attached to the benzamide core [1]. The compound belongs to a class of small molecules that have been investigated as bradykinin receptor antagonists [2], NLRP3 inflammasome modulators [3], and carbonic anhydrase inhibitors , depending on the substitution pattern. However, publicly accessible quantitative bioactivity data specifically for this compound is not currently available in peer-reviewed literature, patents, or authoritative databases. This evidence guide therefore emphasizes structural differentiation from known analogs and rigorously documents evidentiary limitations.

Why Generic Substitution Fails for 4-(4-Methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 2034611-28-2)


Phenylsulfamoyl benzamides are not a homogeneous class; minor structural modifications produce profound shifts in target selectivity and potency. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) is a validated NLRP3 inflammasome inhibitor with an IC50 of 2.21 µM [1], while 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CHEMBL51668) is a potent carbonic anhydrase II inhibitor with a Ki of 5 nM [2]. The introduction of the 4-methoxypiperidin-1-yl moiety in the target compound represents a substantial structural departure from these analogs, and prediction of its pharmacological profile from existing data is unreliable. Generic substitution based solely on the phenylsulfamoyl benzamide scaffold therefore carries a high risk of selecting a compound with an entirely different target engagement profile, undermining experimental reproducibility and procurement relevance.

Quantitative Differentiation Evidence for 4-(4-Methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 2034611-28-2) Against Closest Analogs


Structural Differentiation from the Parent Benzamide Scaffold

The target compound incorporates a 4-methoxypiperidin-1-yl substituent at the para position of the benzamide ring, whereas the parent compound, N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 59477-34-8), bears an unsubstituted phenyl ring [1]. This addition increases the molecular weight from 304.4 g/mol to approximately 429.5 g/mol and introduces a basic tertiary amine center absent in the parent. No quantitative bioactivity data for this specific comparison is publicly available.

Benzamide scaffold Structural analog Physicochemical property

Comparison with the NLRP3 Inflammasome Inhibitor 5-Chloro-2-methoxy Analog

The close analog 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) has been characterized as an NLRP3 inflammasome inhibitor with an IC50 of 2.21 µM in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages [1]. The target compound replaces the 5-chloro-2-methoxy group with a 4-methoxypiperidin-1-yl group, a significant structural divergence. No NLRP3 inhibition data are available for the target compound, and activity cannot be inferred from the 5-chloro-2-methoxy analog.

NLRP3 inflammasome THP-1 cells IL-1β inhibition

Differentiation from the Carbonic Anhydrase II Inhibitor Analog

4-Sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CHEMBL51668) is a potent inhibitor of human carbonic anhydrase II with a Ki of 5 nM [1]. The target compound lacks the second sulfamoyl group on the benzamide core, instead carrying the 4-methoxypiperidin-1-yl substituent. This structural difference removes a key zinc-binding sulfonamide moiety, which is critical for carbonic anhydrase inhibition.

Carbonic anhydrase II Inhibitor Sulfonamide

Structural Relationship to the Bradykinin B1 Antagonist Series

A patent by Richter Gedeon Nyrt. describes phenylsulfamoyl benzamide derivatives as bradykinin B1 receptor antagonists [1]. Compounds in this patent series with the general scaffold have demonstrated antagonist activity at the human bradykinin B1 receptor in FLIPR assays, although the specific 4-methoxypiperidine-containing analog is not among the exemplified compounds with reported data [2]. The compound class has also been associated with rat bradykinin B1 receptor antagonism in BindingDB [3].

Bradykinin B1 receptor Antagonist FLIPR assay

Differentiation from the N-Benzhydryl Analog with Shared 4-Methoxypiperidine Core

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034611-54-4) shares the same 4-methoxypiperidine benzamide core as the target compound but carries a benzhydryl amide substituent instead of the 4-sulfamoylphenethyl group [1]. The target compound's sulfamoylphenethyl tail introduces both a sulfonamide moiety and a flexible ethyl linker, differentiating it physicochemically and pharmacologically from the benzhydryl analog.

Benzamide analog 4-Methoxypiperidine N-substitution

Absence of Documented Quantitative Selectivity or Potency Data

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents returned no quantitative IC50, Ki, EC50, or other potency values for CAS 2034611-28-2 as of the search date. This stands in contrast to structurally related compounds such as the NLRP3 inhibitor 5-chloro-2-methoxy analog (IC50 2.21 µM) [1] and the carbonic anhydrase inhibitor 4-sulfamoyl analog (Ki 5 nM) [2], for which robust data exist. The absence of such data is a critical procurement consideration.

Data gap Bioactivity Procurement risk

Application Scenarios for 4-(4-Methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 2034611-28-2) Based on Available Evidence


Exploratory Medicinal Chemistry and Scaffold Diversification

Given the absence of published bioactivity data, the most appropriate research use is as a starting point for scaffold diversification in phenylsulfamoyl benzamide lead generation [1]. The 4-methoxypiperidine group introduces a basic amine not present in the 5-chloro-2-methoxy NLRP3 scaffold [2], potentially enabling exploration of novel structure-activity relationships in inflammation or oncology programs.

Synthetic Intermediate for Further Derivatization

The sulfamoylphenyl ethyl amine moiety and the 4-methoxypiperidine benzamide core can serve as synthetic handles for further functionalization. The compound can be used as a key intermediate for generating focused libraries aimed at identifying novel bradykinin B1 receptor modulators, as suggested by the patent family covering this chemical space [1].

Negative Control or Pharmacological Tool Development

If empirical testing reveals that the compound lacks activity at known phenylsulfamoyl benzamide targets (e.g., NLRP3, CA II, bradykinin B1), the 4-methoxypiperidine-substituted analog may serve as a structurally matched negative control for studies involving the active 5-chloro-2-methoxy or 4-sulfamoyl analogs [2], [3]. This is contingent on experimental confirmation of inactivity.

Computational Modeling and Docking Studies

The compound's well-defined structure enables its use in computational chemistry workflows, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Its structural divergence from characterized analogs can help validate predictive models of target selectivity within the phenylsulfamoyl benzamide class [1].

Quote Request

Request a Quote for 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.